6-(Aminomethyl)-4-fluoropyridin-2-OL
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Overview
Description
6-(Aminomethyl)-4-fluoropyridin-2-OL is a heterocyclic organic compound that features a pyridine ring substituted with an aminomethyl group at the 6-position, a fluorine atom at the 4-position, and a hydroxyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-4-fluoropyridin-2-OL can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 4-fluoropyridine with formaldehyde and ammonia, followed by reduction and hydroxylation steps. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-4-fluoropyridin-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon or hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of 6-(Aminomethyl)-4-fluoropyridin-2-one.
Reduction: Formation of 6-(Aminomethyl)-4-fluoropyridin-2-amine.
Substitution: Formation of 6-(Aminomethyl)-4-substituted-pyridin-2-OL derivatives.
Scientific Research Applications
6-(Aminomethyl)-4-fluoropyridin-2-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-4-fluoropyridin-2-OL involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(Aminomethyl)-4-chloropyridin-2-OL
- 6-(Aminomethyl)-4-bromopyridin-2-OL
- 6-(Aminomethyl)-4-iodopyridin-2-OL
Uniqueness
6-(Aminomethyl)-4-fluoropyridin-2-OL is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom can influence the compound’s stability, lipophilicity, and ability to participate in hydrogen bonding, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H7FN2O |
---|---|
Molecular Weight |
142.13 g/mol |
IUPAC Name |
6-(aminomethyl)-4-fluoro-1H-pyridin-2-one |
InChI |
InChI=1S/C6H7FN2O/c7-4-1-5(3-8)9-6(10)2-4/h1-2H,3,8H2,(H,9,10) |
InChI Key |
YCOMXFWRJDQUSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)CN)F |
Origin of Product |
United States |
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